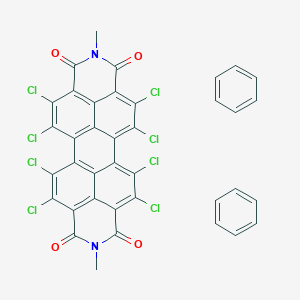
Cl8-Dmp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) is a complex organic compound with the molecular formula C38H18Cl8N2O4. This compound is known for its unique structure, which includes multiple chlorine atoms and a perylene core. It is used in various scientific and industrial applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize waste. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations. Advanced purification techniques, such as chromatography, are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perylenequinone derivatives, while substitution reactions can produce various substituted perylene compounds .
Applications De Recherche Scientifique
Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Employed in the study of cellular processes and as a fluorescent marker.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and electronic materials.
Mécanisme D'action
The mechanism by which Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression. The compound’s unique structure allows it to bind to various proteins and enzymes, modulating their activity and influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perylene: A polycyclic aromatic hydrocarbon with a similar core structure but lacking chlorine and dicarboximide groups.
Naphthalene: Another polycyclic aromatic hydrocarbon with fewer rings and no chlorine or dicarboximide groups.
Anthracene: Similar to perylene but with a different arrangement of rings and no chlorine or dicarboximide groups.
Uniqueness
Benzene-1,2,5,6,7,8,11,12-octachloro-N, N’-dimethylperylene-3,4-9,10-bis(dicarboximide) is unique due to its extensive chlorination and the presence of dimethyl and dicarboximide groups.
Propriétés
Numéro CAS |
128044-85-9 |
|---|---|
Formule moléculaire |
C38H18Cl8N2O4 |
Poids moléculaire |
850.2 g/mol |
Nom IUPAC |
benzene;10,11,14,15,21,22,25,26-octachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C26H6Cl8N2O4.2C6H6/c1-35-23(37)11-5-3-7(15(27)19(11)31)9-4-6-13(21(33)17(9)29)25(39)36(2)26(40)14(6)22(34)18(30)10(4)8(3)16(28)20(32)12(5)24(35)38;2*1-2-4-6-5-3-1/h1-2H3;2*1-6H |
Clé InChI |
PDJNBBRRHIUCNO-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C3C4=C(C5=C6C7=C(C(=C5Cl)Cl)C(=O)N(C(=O)C7=C(C(=C6C4=C(C(=C3C1=O)Cl)Cl)Cl)Cl)C)C(=C2Cl)Cl.C1=CC=CC=C1.C1=CC=CC=C1 |
SMILES canonique |
CN1C(=O)C2=C3C4=C(C5=C6C7=C(C(=C5Cl)Cl)C(=O)N(C(=O)C7=C(C(=C6C4=C(C(=C3C1=O)Cl)Cl)Cl)Cl)C)C(=C2Cl)Cl.C1=CC=CC=C1.C1=CC=CC=C1 |
Key on ui other cas no. |
128044-85-9 |
Synonymes |
enzene-1,2,5,6,7,8,11,12-octachloro-N, N'-dimethylperylene-3,4-9,10-bis(dicarboximide) Cl8-DMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















